molecular formula C21H16F3N5O3 B2426245 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 895010-67-0

2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2426245
CAS No.: 895010-67-0
M. Wt: 443.386
InChI Key: JVXMSCFNVJFJQD-UHFFFAOYSA-N
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Description

2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can involve multiple steps, starting from commercially available reagents. Typical procedures might include:

  • Formation of the Pyrazolopyrimidine Core: : Using a condensation reaction between hydrazine derivatives and 1,3-diketones under controlled temperature.

  • Tolyl and Trifluoromethoxyphenyl Group Introduction: : Utilizing electrophilic substitution or coupling reactions.

  • Final Acetamide Formation: : Through amidation reactions with corresponding amines.

Industrial Production Methods: On an industrial scale, the production might leverage more cost-effective reagents, improved catalytic systems, and optimized reaction conditions to ensure high yield and purity. This can involve flow chemistry techniques, advanced purification methods such as high-performance liquid chromatography (HPLC), and stringent quality controls to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents like sodium borohydride, specific functional groups within the molecule can be reduced.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the pyrazolopyrimidine core or its substituents.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like methanol or ether.

  • Substitution: : Halogenated compounds or nitrosyl halides in organic solvents.

Major Products: The major products from these reactions depend on the functional groups targeted and the conditions used, often leading to derivatives that retain the core structure but with varied substituents.

Scientific Research Applications

2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide finds extensive use in:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Its derivatives might act as bioactive agents influencing biological pathways.

  • Medicine: : Potential use as a therapeutic agent due to its interaction with specific enzymes or receptors.

  • Industry: : Possible applications in the development of new materials or as an additive in various formulations.

Mechanism of Action

The compound’s mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit a key enzyme involved in a disease process, reducing disease symptoms or progression.

Comparison with Similar Compounds

Compared to other similar pyrazolopyrimidine derivatives, 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to:

  • Unique Substituent Profile: : The presence of the o-tolyl and trifluoromethoxyphenyl groups.

  • Enhanced Stability: : Its specific chemical structure might offer greater stability under various conditions.

  • Diverse Biological Activity: : Unique interactions with biological targets.

Similar Compounds

  • 2-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide.

  • 2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide.

This should give you a solid overview of the compound and its various facets. Anything else you’d like to delve into further?

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O3/c1-13-4-2-3-5-17(13)29-19-16(10-26-29)20(31)28(12-25-19)11-18(30)27-14-6-8-15(9-7-14)32-21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXMSCFNVJFJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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